PF-06422913

Catalog No.
S539171
CAS No.
1539296-46-2
M.F
C18H13F3N6O
M. Wt
386.3382
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06422913

CAS Number

1539296-46-2

Product Name

PF-06422913

IUPAC Name

1-methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]pyrazolo[3,4-b]pyrazine

Molecular Formula

C18H13F3N6O

Molecular Weight

386.3382

InChI

InChI=1S/C18H13F3N6O/c1-27-17-16(15(26-27)12-8-22-7-5-13(12)18(19,20)21)24-9-14(25-17)28-10-11-4-2-3-6-23-11/h2-9H,10H2,1H3

InChI Key

UHUFBNVEMLJTKS-UHFFFAOYSA-N

SMILES

CN1C2=NC(=CN=C2C(=N1)C3=C(C=CN=C3)C(F)(F)F)OCC4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

PF-06422913

Description

The exact mass of the compound PF-06422913, >=98% (Hplc) is 386.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06422913 is a chemical compound recognized as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5. This compound has been studied for its potential therapeutic applications, particularly in neurodegenerative diseases and conditions associated with excessive glutamate signaling. Its selectivity for the metabotropic glutamate receptor 5 makes it a candidate for reducing the adverse effects often linked to other glutamate receptor modulators, which can lead to excitotoxicity.

Typical of small organic molecules, including:

  • Hydrolysis: The compound can react with water, leading to the formation of hydrolyzed products.
  • Oxidation-Reduction Reactions: PF-06422913 can participate in redox reactions, where it may act as either an oxidizing or reducing agent depending on the reaction conditions.
  • Complexation: This compound can form complexes with various metal ions, which may alter its pharmacological properties.

These reactions are critical in understanding its stability and reactivity under physiological conditions.

PF-06422913 has demonstrated significant biological activity in various preclinical studies. Its primary action as a negative allosteric modulator of the metabotropic glutamate receptor 5 suggests that it may help mitigate conditions characterized by overactivation of this receptor, such as:

  • Neurodegenerative Diseases: Potential applications include treatment strategies for Alzheimer's disease and Parkinson's disease.
  • Anxiety and Depression Disorders: By modulating glutamate signaling, it may alleviate symptoms associated with these mental health conditions.

Studies have shown that PF-06422913 can reduce skin toxicity associated with other compounds in clinical trials, indicating its potential for safer therapeutic profiles in drug development .

The synthesis of PF-06422913 has been explored through various methods, focusing on efficiency and yield. Key approaches include:

  • Multi-step Synthesis: Involves several chemical transformations starting from simple precursors to build the complex structure of PF-06422913.
  • Use of Catalysts: Employing specific catalysts to enhance reaction rates and selectivity during synthesis.
  • Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and purity.

The detailed synthetic pathway typically involves the use of specific reagents and solvents that facilitate the formation of the desired product while minimizing by-products.

PF-06422913 is primarily investigated for its applications in:

  • Pharmaceutical Development: As a candidate for treating neurological disorders through modulation of glutamate signaling.
  • Research Tools: Used in studies exploring the role of metabotropic glutamate receptors in various biological processes.

Its unique properties make it a valuable compound in both therapeutic contexts and basic research.

Interaction studies involving PF-06422913 have focused on its pharmacokinetics and potential drug-drug interactions. Key findings include:

  • Cytochrome P450 Enzyme Interactions: Investigations into how PF-06422913 affects or is affected by cytochrome P450 enzymes are crucial for understanding its metabolism.
  • Transporter Interactions: Studies have highlighted how this compound interacts with various transporters, which can influence its bioavailability and efficacy.

These studies are essential for assessing safety profiles and optimizing dosing regimens in clinical settings .

PF-06422913 shares structural and functional similarities with several other compounds that also target metabotropic glutamate receptors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
PF-06297470Negative allosteric modulatorSelective for metabotropic glutamate receptor 5
PF-06462894Negative allosteric modulatorDesigned to minimize side effects
ADX10059Negative allosteric modulatorClinical trials for gastroesophageal reflux disease
MavoglurantNegative allosteric modulatorInvestigated for fragile X syndrome

Uniqueness of PF-06422913:
PF-06422913 is distinguished by its specific affinity for metabotropic glutamate receptor 5 compared to other compounds, potentially leading to fewer side effects related to receptor activation. Its development aimed at addressing safety concerns seen with other modulators enhances its therapeutic promise .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

386.1103

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18

Explore Compound Types